1-(oxane-4-carbonyl)-4-(thian-4-yl)-1,4-diazepane

Lipophilicity ADMET optimization Lead-likeness

1-(Oxane-4-carbonyl)-4-(thian-4-yl)-1,4-diazepane (CAS 2034422-37-0) is a fully synthetic, achiral 1,4-diazepane derivative bearing two distinct saturated heterocyclic substituents: an oxane-4-carbonyl (tetrahydropyran-4-carbonyl) group at the N1 position and a thian-4-yl (tetrahydrothiopyran-4-yl) group at the N4 position. The molecular formula is C16H28N2O2S with a molecular weight of 312.47 g/mol, and the compound is typically supplied at ≥95% purity as a screening compound or building block for medicinal chemistry programs.

Molecular Formula C16H28N2O2S
Molecular Weight 312.47
CAS No. 2034422-37-0
Cat. No. B2852528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(oxane-4-carbonyl)-4-(thian-4-yl)-1,4-diazepane
CAS2034422-37-0
Molecular FormulaC16H28N2O2S
Molecular Weight312.47
Structural Identifiers
SMILESC1CN(CCN(C1)C(=O)C2CCOCC2)C3CCSCC3
InChIInChI=1S/C16H28N2O2S/c19-16(14-2-10-20-11-3-14)18-7-1-6-17(8-9-18)15-4-12-21-13-5-15/h14-15H,1-13H2
InChIKeyMMJPFULEMNFFDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Oxane-4-carbonyl)-4-(thian-4-yl)-1,4-diazepane (CAS 2034422-37-0): Technical Baseline for Procurement Scientists


1-(Oxane-4-carbonyl)-4-(thian-4-yl)-1,4-diazepane (CAS 2034422-37-0) is a fully synthetic, achiral 1,4-diazepane derivative bearing two distinct saturated heterocyclic substituents: an oxane-4-carbonyl (tetrahydropyran-4-carbonyl) group at the N1 position and a thian-4-yl (tetrahydrothiopyran-4-yl) group at the N4 position [1]. The molecular formula is C16H28N2O2S with a molecular weight of 312.47 g/mol, and the compound is typically supplied at ≥95% purity as a screening compound or building block for medicinal chemistry programs . Its computed physicochemical profile — XLogP3 of 1.4, zero hydrogen bond donors, four hydrogen bond acceptors, topological polar surface area of 58.1 Ų, and an exceptionally high fraction of sp³-hybridized carbons (Fsp³ = 0.88) — places it firmly within lead-like chemical space as defined by modern drug discovery guidelines [1][2]. The compound is cataloged in the ZINC20 database (ZINC36160378) as an on-demand available screening substance, confirming its accessibility for high-throughput screening campaigns [2].

Why 1-(Oxane-4-carbonyl)-4-(thian-4-yl)-1,4-diazepane Cannot Be Interchanged with Simpler 1,4-Diazepane Analogs


The 1,4-diazepane scaffold is widely exploited in drug discovery — it appears in orexin receptor antagonists, CB2 receptor agonists, T-type calcium channel blockers, and bromodomain inhibitors — but the specific substitution pattern at N1 and N4 profoundly dictates pharmacological behavior [1][2]. In the case of 1-(oxane-4-carbonyl)-4-(thian-4-yl)-1,4-diazepane, the simultaneous presence of an oxygen-containing saturated six-membered ring (oxane) as an N-acyl substituent and a sulfur-containing saturated six-membered ring (thiane) as an N-alkyl substituent creates a unique three-dimensional electrostatic surface and conformational ensemble that cannot be replicated by analogs bearing only oxygen heterocycles (e.g., oxolane) or only sulfur heterocycles (e.g., thiolane) [3]. The thian-4-yl sulfur atom introduces measurable differences in logP, polarizability, and metabolic oxidation potential relative to oxygen-only analogs, while the oxane-4-carbonyl amide confers conformational rigidity distinct from simple N-alkyl diazepanes. Procurement scientists and medicinal chemists must therefore treat this compound as a structurally differentiated entity rather than a generic '1,4-diazepane building block,' because even apparently minor substituent changes — O → S, 6-ring → 5-ring, carbonyl present/absent — demonstrably alter computed ADMET properties and, by class-level inference, biological target engagement [2][3].

1-(Oxane-4-carbonyl)-4-(thian-4-yl)-1,4-diazepane: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Lipophilicity Modulation: XLogP3 1.4 for the Target vs. 2.8 for Structurally Analogous Sulfur-Only Scaffolds

The target compound exhibits a computed XLogP3-AA of 1.4, as reported in PubChem (CID 122245360) [1]. This value is approximately 1.4 log units lower than that of a structurally related N-alkyl thiomorpholine-diazepane hybrid sharing the same molecular formula (C16H28N2O2S, XLogP3 = 2.8) [2], and substantially lower than the logP of 2.871 computed by the ZINC20 pipeline for the neutral form of the target compound itself [3]. The difference arises because the oxane-4-carbonyl amide introduces a polar carbonyl group that partially offsets the lipophilic contribution of the thian-4-yl sulfur. For medicinal chemistry teams optimizing logD for oral bioavailability or minimizing hERG binding risk, the 1.4–1.6 unit reduction in predicted logP relative to fully N-alkylated comparator scaffolds represents a meaningful differentiation point.

Lipophilicity ADMET optimization Lead-likeness

Molecular Weight and Heavy Atom Count Differentiation: 312.47 Da / 21 Heavy Atoms vs. Smaller 5-Ring Thiolane and Oxolane Analogs

The target compound has a molecular weight of 312.47 g/mol, which is 14.02 g/mol (4.7%) greater than the thiolan-3-yl analog 1-(oxane-4-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2320143-58-4, MW = 298.45 g/mol, C15H26N2O2S) and 30.09 g/mol (10.7%) greater than the oxolan-3-yl analog 1-(oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane (CAS 2310014-87-8, MW = 282.38 g/mol, C15H26N2O3) . The additional methylene unit in the thian-4-yl six-membered ring contributes one extra carbon atom versus the five-membered thiolane and oxolane rings. This molecular weight increase is accompanied by a heavy atom count of 21 versus 20 for the thiolane analog and 20 for the oxolane analog. While all three compounds fall within the 'rule of 5' boundaries, the 30 Da mass increment between the target compound and the oxolane analog represents a measurable difference that may influence passive permeability and solubility in cell-based assays.

Molecular weight optimization Fragment-based drug discovery Lead-like properties

Fraction sp³ (Fsp³) of 0.88: Exceptional Three-Dimensional Character vs. Aromatic 1,4-Diazepane CB2 Agonist Scaffolds

The target compound achieves an Fsp³ value of 0.88, meaning 88% of its carbon atoms are sp³-hybridized, as computed from the ZINC20 database entry ZINC36160378 [1]. This places it in the upper quartile of drug-like chemical space by three-dimensional character. By contrast, the aryl 1,4-diazepane compounds identified in high-throughput screening campaigns as potent CB2 receptor agonists — such as those reported by Riether et al. (2011) — typically bear one or more aromatic substituents that substantially reduce their Fsp³ to approximately 0.3–0.5 [2]. The fully saturated nature of the target compound correlates with a higher degree of conformational complexity and, by class-level inference, greater selectivity potential against closely related protein targets, as established by Lovering et al. (2009) who demonstrated that Fsp³ correlates positively with clinical success rates across phases [3]. No comparator data is available for the specific biological target engagement of this compound; however, its Fsp³ of 0.88 represents a quantifiable structural advantage for programs prioritizing scaffold novelty and selectivity over flat, aromatic chemotypes.

Fsp³ Three-dimensionality Clinical success probability

Hydrogen Bond Donor Count of Zero Enables CNS Drug-Like Profile, Contrasting with Unsubstituted 1,4-Diazepane (HBD = 1)

The target compound has zero hydrogen bond donors (HBD = 0), as computed by PubChem Cactvs 3.4.8.24 [1]. This arises because both diazepane nitrogens are fully substituted: N1 bears the oxane-4-carbonyl amide and N4 bears the thian-4-yl alkyl group. In contrast, the simpler analog 1-(oxan-4-yl)-1,4-diazepane (CAS 1184240-18-3, MW = 184.28 g/mol) retains a free secondary amine at the N4 position, giving it HBD = 1 [2]. The absence of hydrogen bond donors in the target compound is a well-established favorable parameter for passive blood-brain barrier (BBB) penetration, as articulated in the widely cited CNS MPO scoring system where HBD count is one of six key parameters [3]. While direct permeability data are not available for this compound, the HBD = 0 profile provides a quantifiable advantage over HBD-bearing diazepane congeners for CNS-targeted screening campaigns.

Blood-brain barrier penetration CNS drug design Hydrogen bond donors

Thian-4-yl Sulfur as a Tunable Oxidation Handle: Potential Prodrug or Reactive Metabolite Differentiation vs. Oxane-Only Analogs

The thian-4-yl substituent contains a divalent sulfur atom that is susceptible to sequential oxidation to the corresponding sulfoxide (S=O) and sulfone (O=S=O) derivatives [1]. This oxidation pathway is well-characterized for tetrahydrothiopyran-containing compounds and provides a chemical handle for modulating polarity, hydrogen-bonding capacity, and metabolic stability that is entirely absent in the corresponding oxane-only analog 1-(oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane (CAS 2310014-87-8), where the ether oxygen is not oxidizable under physiological conditions [2]. The sulfone analog 4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide has been cataloged as a distinct compound, confirming the synthetic accessibility of this oxidation series . For medicinal chemistry programs, the thian sulfur serves as a built-in diversification point: the parent thioether, sulfoxide, and sulfone forms constitute three structurally related but physicochemically distinct compounds (Δ TPSA ≈ 20 Ų per oxidation step) that can be screened in parallel to probe target binding preferences.

Sulfur oxidation Metabolic switching Prodrug design

Rotatable Bond Count of 2: Conformational Restriction vs. More Flexible N-Alkyl 1,4-Diazepane Derivatives

The target compound has only 2 rotatable bonds, as computed by PubChem Cactvs 3.4.8.24 [1]. This low rotatable bond count reflects the cyclic nature of both substituents: the oxane-4-carbonyl group contributes one rotatable bond (the carbonyl-diazepane N1 linkage), and the thian-4-yl group contributes one rotatable bond (the diazepane N4–thian C4 linkage). By comparison, N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide — a structurally related analog with a benzyl carboxamide — has at least 4 rotatable bonds due to the additional benzyl methylene and carboxamide NH–CH2 linkage . Similarly, 1-(2-methylphenyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,4-diazepane introduces an additional rotatable bond from the o-tolyl N-substituent [2]. The constrained nature of the target compound reduces the entropic penalty upon target binding, a principle well-established in fragment-based drug design where rigid scaffolds often yield higher ligand efficiency.

Conformational restriction Entropic binding penalty Scaffold rigidity

Procurement-Driven Application Scenarios for 1-(Oxane-4-carbonyl)-4-(thian-4-yl)-1,4-diazepane (CAS 2034422-37-0)


CNS-Targeted Screening Library Design Using the Dual Heterocyclic 1,4-Diazepane Scaffold

With zero hydrogen bond donors, an XLogP3 of 1.4, and a rotatable bond count of only 2, 1-(oxane-4-carbonyl)-4-(thian-4-yl)-1,4-diazepane meets all key CNS MPO desirability criteria [1]. Procurement teams building neuroscience-focused screening libraries should prioritize this compound over its N-unsubstituted analogs (HBD = 1) because the fully substituted diazepane core presents a superior predicted BBB penetration profile without requiring additional synthetic derivatization. The compound can be deployed directly in commercial screening decks targeting GPCRs, ion channels, or transporters expressed in the central nervous system, where the 30 Da mass advantage over simpler oxolane analogs provides greater occupancy of medium-sized binding pockets while preserving favorable physicochemical parameters [2].

Parallel SAR Exploration of Thioether → Sulfoxide → Sulfone Oxidation Series

Medicinal chemistry groups running systematic structure-activity relationship (SAR) campaigns can procure the parent thioether (CAS 2034422-37-0) alongside its synthetically accessible sulfoxide and sulfone oxidation products to create a three-point polarity series [1][2]. The TPSA increment of approximately 20 Ų per oxidation state provides a quantifiable gradient for probing the polarity tolerance of a target binding site. This strategy is not available with the corresponding oxolane (CAS 2310014-87-8) or oxane-only analogs, making the thian-4-yl compound the preferred starting point for programs requiring systematic fine-tuning of molecular polarity without altering the core diazepane scaffold. The high Fsp³ of 0.88 further ensures that conformational pre-organization is maintained across the oxidation series [3].

Lead-Like Fragment and Scaffold-Hopping Starting Point for Bromodomain or Epigenetic Targets

The 1,4-diazepane scaffold has been validated as a bromodomain-binding motif in multiple patent disclosures [1]. The dual N1-acyl/N4-alkyl substitution pattern of the target compound positions it as a more advanced starting point than simple mono-substituted diazepanes, while its molecular weight of 312.47 g/mol remains within lead-like bounds (MW < 350). The exceptionally high Fsp³ of 0.88 distinguishes it from the largely aromatic bromodomain inhibitor chemotypes prevalent in the literature, offering a structurally differentiated scaffold for BET or non-BET bromodomain programs seeking intellectual property novelty. Procurement of this compound provides a direct entry into three-dimensional bromodomain ligand space that complements flat acetyl-lysine mimetic approaches [2].

Orexin Receptor Antagonist Scaffold Diversification Using Saturated Heterocyclic Bioisosteres

The extensive patent literature on diazepane-based orexin receptor antagonists (US 7,951,797 B2 and related filings) establishes the 1,4-diazepane core as a privileged pharmacophore for this target class [1]. The target compound's oxane-4-carbonyl and thian-4-yl substituents provide an unexplored substitution vector within this well-validated pharmacophore. The thian sulfur offers a distinct electronic environment (lower electronegativity, greater polarizability) compared to the oxygen-containing substituents more commonly found in the orexin antagonist patent space. For industrial research programs seeking composition-of-matter freedom to operate, this compound represents a scaffold-diversification opportunity with computable property advantages (HBD = 0, Fsp³ = 0.88, RotB = 2) over first-generation orexin antagonist scaffolds [2][3].

Quote Request

Request a Quote for 1-(oxane-4-carbonyl)-4-(thian-4-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.